3-(3,4-Dimethoxy-phenyl)-pyrrolidine
Overview
Description
“3-(3,4-Dimethoxy-phenyl)-pyrrolidine” is a chemical compound that has not been extensively studied. It is related to 3,4-Dimethoxyphenylacetic acid, which reacts with formaldehyde in the presence of acid to give an isochromanone . It has a role as a human urinary metabolite and a human xenobiotic metabolite .
Synthesis Analysis
The synthesis of related compounds has been reported. For example, Benzophenone analogue (3) has been synthesized and characterized by X-ray diffraction method . Another study reported the synthesis of 3-{[(3, 4-Dimethoxy-phenyl)-phenylamino-methyl]-amino}-2-phenyl-quinazolin-4-one .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction methods . The structure exhibits intermolecular hydrogen bonding of the type C-H···O .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, 1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, 3,4-Dimethoxyphenylacetone has a melting point range of 96 - 99 °C / 204.8 - 210.2 °F .Scientific Research Applications
Asymmetric Synthesis
3-(3,4-Dimethoxy-phenyl)-pyrrolidine has been explored in the field of asymmetric synthesis. Katritzky et al. (1999) described the use of a related compound, 5-(benzotriazol-1-yl)-3-phenyl-[2,1-b]oxazolopyrrolidine, in producing chiral 2-substituted and 2,5-disubstituted pyrrolidines, highlighting its role in the synthesis of novel chiral compounds (Katritzky et al., 1999).
Synthesis of Monocyclic Thiepins
In a study by Reinhoudt and Kouwenhovn (1972), 3,4-Dimethoxycarbonyl-5-pyrrolidin-1-ylthiepins were synthesized through a cycloaddition process, demonstrating the compound's utility in synthesizing specific classes of cyclic compounds (Reinhoudt & Kouwenhovn, 1972).
Crystal Structure Analysis
Thinagar et al. (2000) conducted a study on a compound related to 3-(3,4-Dimethoxy-phenyl)-pyrrolidine, focusing on its crystal structure. This research is significant in understanding the molecular geometry and potential applications of similar compounds in materials science (Thinagar et al., 2000).
Polyimide Synthesis
Wang et al. (2006) explored the use of a pyridine-containing aromatic dianhydride monomer derived from 3-(3,4-Dimethoxy-phenyl)-pyrrolidine for synthesizing novel polyimides. This highlights its potential application in the development of new materials with unique thermal and mechanical properties (Wang et al., 2006).
Inhibition of Alpha-Mannosidase Activity
Fiaux et al. (2005) investigated substituted pyrrolidine-3,4-diol derivatives, related to 3-(3,4-Dimethoxy-phenyl)-pyrrolidine, for their ability to inhibit alpha-mannosidase activity. This research suggests potential applications in studying enzyme inhibition and therapeutic development (Fiaux et al., 2005).
Safety And Hazards
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-3-9(7-12(11)15-2)10-5-6-13-8-10/h3-4,7,10,13H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHZEQCBQADPSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCNC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483220 | |
Record name | 3-(3,4-dimethoxy-phenyl)-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxy-phenyl)-pyrrolidine | |
CAS RN |
38175-31-4 | |
Record name | 3-(3,4-dimethoxy-phenyl)-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.